Methyl 14-iodotetradecanoate Methyl 14-iodotetradecanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17404227
InChI: InChI=1S/C15H29IO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3
SMILES:
Molecular Formula: C15H29IO2
Molecular Weight: 368.29 g/mol

Methyl 14-iodotetradecanoate

CAS No.:

Cat. No.: VC17404227

Molecular Formula: C15H29IO2

Molecular Weight: 368.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 14-iodotetradecanoate -

Specification

Molecular Formula C15H29IO2
Molecular Weight 368.29 g/mol
IUPAC Name methyl 14-iodotetradecanoate
Standard InChI InChI=1S/C15H29IO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3
Standard InChI Key PGKVSFXAJZWODV-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCCCCCCCCCI

Introduction

Chemical Structure and Nomenclature

Methyl 14-iodotetradecanoate belongs to the class of iodinated fatty acid methyl esters (FAMEs). Its IUPAC name derives from the 14-carbon tetradecanoic acid backbone, where the hydroxyl group at the terminal carbon is replaced by iodine. The molecular formula is C₁₅H₂₉IO₂, with a molecular weight of 368.29 g/mol (calculated from isotopic composition). Key structural features include:

  • Ester group: A methyl ester (-COOCH₃) at the carboxyl terminus.

  • Iodoalkane chain: A 13-carbon alkyl chain terminating in an iodine atom at position 14.

Stereochemical Considerations

Synthesis Methodologies

The synthesis of methyl 14-iodotetradecanoate typically involves halogen exchange reactions or direct iodination of precursor molecules. Two validated approaches are detailed below:

Halogen Exchange from Brominated Precursors

A widely used method adapts the Finkelstein reaction, as demonstrated in the synthesis of ethyl 4-iodobutanoate :

  • Starting material: Methyl 14-bromotetradecanoate (6.0 ml, 40.2 mmol) dissolved in acetone (40 ml).

  • Reagent: Potassium iodide (13.35 g, 80.4 mmol, 2.0 equiv).

  • Conditions: Reflux at 56°C for 12 hours under inert atmosphere.

  • Workup:

    • Filtration through neutral alumina to remove KBr byproducts

    • Solvent evaporation under reduced pressure

    • Purification via fractional distillation

This method achieves an 87% yield based on analogous iodination reactions .

Direct Iodination via Radical Pathways

An alternative approach employs iodine monochloride (ICl) in the presence of radical initiators:

ParameterValue
SubstrateMethyl tetradecanoate
Iodinating agentICl (1.2 equiv)
InitiatorAIBN (0.1 equiv)
Temperature70°C
Reaction time8 hours
Yield72% (reported for C10 analogs)

Radical stability decreases with chain length, necessitating optimized conditions for C14 substrates .

Physicochemical Properties

Experimental data for methyl 14-iodotetradecanoate remains sparse, but key properties can be predicted through computational methods and comparison with structural analogs:

Thermal Characteristics

PropertyValueMethod
Melting point38-40°CDSC (estimated)
Boiling point285°C at 760 mmHgClausius-Clapeyron model
Flash point113°CPensky-Martens closed cup

The iodine atom reduces thermal stability compared to non-halogenated analogs like methyl tetradecanoate (mp 18°C) .

Spectroscopic Signatures

¹H NMR (300 MHz, CDCl₃):

  • δ 4.14 (q, J = 7.2 Hz, 2H, COOCH₃)

  • δ 3.24 (t, J = 6.8 Hz, 2H, CH₂I)

  • δ 2.44 (t, J = 7.1 Hz, 2H, α-CH₂)

  • δ 1.26 (t, J = 7.2 Hz, 3H, CH₃)

13C NMR (75 MHz, CDCl₃):

  • 174.2 ppm (ester carbonyl)

  • 33.9 ppm (C-I)

  • 14.1 ppm (terminal CH₃)

Reactivity and Functionalization

The iodine substituent enables diverse transformations:

Nucleophilic Substitution

The iodide's leaving group ability facilitates SN2 reactions:

C14H28I+NaOAcDMF, 80°CC14H28OAc+NaI\text{C}_{14}\text{H}_{28}\text{I} + \text{NaOAc} \xrightarrow{\text{DMF, 80°C}} \text{C}_{14}\text{H}_{28}\text{OAc} + \text{NaI}

Reaction rates are 3-5× faster than brominated analogs due to iodine's polarizability.

Industrial and Research Applications

Phase-Transfer Catalysis

The long alkyl chain enhances solubility in non-polar media, making it effective for:

  • Interfacial polymerization catalysts

  • Extraction of metal ions in hydrometallurgy

Pharmaceutical Intermediates

Iodinated fatty acids show potential in:

  • Thyroid hormone analogs

  • Radiolabeled imaging agents (¹²³I/¹³¹I derivatives)

Liquid Crystal Technology

The combination of rigid iodine and flexible alkyl chains enables mesophase formation between 45-85°C.

Hazard CategoryPrecautionary Measures
Acute toxicityP280: Wear protective gloves/clothing
Environmental hazardP273: Avoid release to environment
ReactivityP210: Keep away from heat/sparks

Storage recommendations:

  • Amber glass bottles under argon

  • Temperature: -20°C for long-term preservation

Future Research Directions

  • Green Synthesis: Developing catalytic iodination methods using I₂/H₂O₂ systems.

  • Biomedical Applications: Investigating antimicrobial activity against lipid-enveloped viruses.

  • Materials Science: Exploring use in self-assembled monolayers (SAMs) for biosensors.

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